Product packaging for Bisphenol B-13C6(Cat. No.:)

Bisphenol B-13C6

Cat. No.: B1153842
M. Wt: 248.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisphenol B-13C6 is a carbon-13 labeled stable isotope of Bisphenol B (BPB), designed for use as an internal standard in analytical chemistry and environmental research. Its primary application is the precise quantification and tracking of its unlabeled analog, BPB, in complex biological and environmental samples via liquid chromatography-mass spectrometry (LC-MS), thereby ensuring analytical accuracy and correcting for recovery losses during sample preparation . Bisphenol B is an emerging environmental concern used as an analog of Bisphenol A (BPA) in various industrial applications . Like other bisphenol analogs, BPB is investigated as a potential endocrine-disrupting chemical. Research indicates that such analogs can interfere with hormonal systems by binding to nuclear receptors, such as the estrogen receptor, and disrupting related signaling pathways, which may lead to comparable or even stronger toxic effects than BPA . Studies on bisphenols have linked exposure to potential reproductive toxicity, metabolic interference, and other health impacts . The presence of Bisphenol B and its analogs has been detected in environmental water sources and seafood, highlighting the importance of reliable monitoring and risk assessment . This certified stable isotope is essential for researchers developing robust analytical methods to study the occurrence, fate, transport, and human exposure levels of bisphenol contaminants, providing critical data for public health and environmental safety evaluations.

Properties

Molecular Formula

C₁₀¹³C₆H₁₈O₂

Molecular Weight

248.27

Synonyms

4,4’-(1-Methylpropylidene)bisphenol-13C6;  4,4’-sec-Butylidenediphenol-13C6;  2,2-Bis(p-hydroxyphenyl)butane-13C6;  4,4’-Dihydroxy-2,2-diphenylbutane-13C6;  4,4’-sec-Butylidenediphenol-13C6;  Bis(4-hydroxyphenyl)methylethylmethane-13C6;  2,2-bis(4-hydroxyp

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Bisphenol B 13c6

Precursor Compounds and Reaction Pathways for Bisphenol B Synthesis

The synthesis of bisphenols, including Bisphenol B, is typically achieved through an acid-catalyzed condensation reaction. google.comgoogle.com This reaction falls under the category of electrophilic aromatic substitution, where two equivalents of a phenol (B47542) react with one equivalent of a ketone or aldehyde. diva-portal.orgresearchgate.net

For the synthesis of Bisphenol B, the specific precursors are phenol and butanone (also known as methyl ethyl ketone, MEK). google.com The reaction involves the protonation of the carbonyl oxygen of butanone by an acid catalyst, which activates the carbonyl carbon for electrophilic attack by the electron-rich phenol rings. The reaction preferentially occurs at the para-position of the hydroxyl group on the phenol molecule due to steric hindrance and electronic effects, leading primarily to the formation of the 4,4'-isomer (p,p'-BPB). google.comdiva-portal.org However, other isomers, such as the 2,4'-isomer (o,p'-BPB), are common byproducts. google.com

Table 1: Precursor Compounds for Bisphenol B Synthesis

Compound Name Chemical Formula Role
Phenol C₆H₅OH Aromatic Nucleophile
Butanone (Methyl Ethyl Ketone) C₄H₈O Ketone Electrophile Precursor

This process is an exothermic liquid-phase condensation reaction. google.com An excess of phenol is often used to maximize the condensation and minimize the formation of unwanted byproducts. wikipedia.org

Targeted Incorporation of Carbon-13 Isotopes

The synthesis of Bisphenol B-13C6 requires the specific incorporation of six Carbon-13 (¹³C) atoms. This is typically achieved by using a precursor in which the carbon atoms designated for labeling are already replaced with ¹³C isotopes. For this compound, where one of the phenyl rings is labeled, the key isotopically enriched starting material is Phenol-¹³C₆.

The most direct strategy for synthesizing this compound involves the reaction between unlabeled butanone and Phenol-¹³C₆. nih.govntnu.no

Phenol-¹³C₆ : This precursor is a critical starting material. While its specific synthesis is not detailed in every application, it is often prepared from ¹³C₆-benzene, a commercially available starting material. Phenol-¹³C₆ has been successfully used as an excellent starting material for producing a variety of ¹³C-labeled compounds. nih.govntnu.no More advanced methods for creating ¹³C-labeled phenols include a formal [5+1] cyclization, which allows for the site-specific incorporation of a single ¹³C atom into the ipso-carbon of the phenol ring from sources like ¹³C-labeled dibenzyl carbonate or even carbon dioxide. chemrxiv.orgnih.gov For a fully labeled ring, however, starting with a pre-labeled cyclic precursor like ¹³C₆-benzene remains the most common route.

The synthesis of this compound would then follow the standard acid-catalyzed condensation pathway, reacting one equivalent of Phenol-¹³C₆, one equivalent of unlabeled phenol, and one equivalent of butanone. To maximize the incorporation of the expensive labeled precursor, a synthesis could also be designed to produce Bisphenol B-¹³C₁₂, reacting two equivalents of Phenol-¹³C₆ with butanone. A Chinese patent describes a similar synthesis for ¹³C₁₂-Bisphenol F using two equivalents of ¹³C₆-phenol. google.com

Table 2: Illustrative Synthetic Route for a Key ¹³C-Labeled Precursor

Labeled Precursor Potential Starting Material(s) General Method
Phenol-¹³C₆ Benzene-¹³C₆ Multi-step organic synthesis (e.g., sulfonation followed by alkali fusion)

The primary stereochemical aspect in bisphenol synthesis is regioselectivity, which dictates the substitution pattern on the phenol rings. The reaction yields a mixture of isomers, with the p,p'-isomer being the desired product for most applications due to its linear structure, which is crucial for polymerization. google.com The formation of the o,p'-isomer is a significant side reaction. diva-portal.org

The presence of a ¹³C isotopic label does not generally alter the stereochemical or regioselective outcome of the reaction. The kinetic isotope effect for carbon is typically small and unlikely to influence the isomer ratio significantly. The reaction conditions, such as temperature, catalyst type, and reactant molar ratios, are the dominant factors controlling the selectivity towards the desired p,p'-isomer. diva-portal.orgcollectionscanada.gc.ca Studies on isotopic exchange in other molecules have shown that the stereochemical pathways of such reactions can be complex, involving the stereochemistry of carbanion formation, configurational inversion, and electrophile approach, though these are more relevant to reactions at a chiral center. rsc.org For Bisphenol B synthesis, the main consideration remains the control of regioselectivity to maximize the yield of the p,p' isomer.

Purification and Characterization of this compound

Following the synthesis, a multi-step process of purification and characterization is required to isolate the desired this compound isomer and verify its chemical and isotopic purity.

The crude reaction mixture contains the desired p,p'-isomer, the o,p'-isomer, unreacted phenols, and other byproducts. collectionscanada.gc.ca Purification often involves techniques such as:

Crystallization/Recrystallization : This is a common method to separate the p,p'-adduct of bisphenol and phenol from the reaction mixture. google.com

Column Chromatography : Silica gel column chromatography is a standard laboratory technique for separating isomers and removing impurities based on polarity differences. diva-portal.orgunimi.it

Solid-Phase Extraction (SPE) : SPE can be an effective and simple method for sample purification and preconcentration. arcjournals.orgrsc.org

Assessing the purity of an isotopically labeled standard is a two-fold process: determining the chemical purity (the percentage of the desired chemical compound) and the isotopic purity or enrichment (the percentage of molecules that contain the ¹³C label).

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used to determine the chemical purity of the synthesized compound by separating it from any non-isomeric and isomeric impurities. google.comrsc.org

Mass Spectrometry (MS) : MS and tandem MS (MS/MS) are the definitive techniques for confirming the molecular weight and assessing isotopic enrichment. nih.govdphen1.com By comparing the mass spectra of the labeled and unlabeled standards, the degree of ¹³C incorporation can be accurately determined. google.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the product and its fragments. dphen1.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for both structural elucidation and isotopic analysis.

¹³C NMR directly detects the enriched carbon atoms. Quantitative ¹³C NMR can determine the enrichment at specific sites within the molecule and confirm that the label is in the intended position. researchgate.netnih.gov The isotopic purity is often reported as "atom % ¹³C". unimi.it

Table 3: Methodologies for Purification and Characterization

Technique Purpose Key Parameters Measured
HPLC Chemical Purity Percentage purity of the target compound relative to other chemical species. google.com
Mass Spectrometry (MS/MS) Isotopic Enrichment & Structural Confirmation Molecular ion mass, fragmentation patterns, isotopic abundance (e.g., ≥98%). google.comdphen1.com
¹³C NMR Spectroscopy Isotopic Purity & Positional Verification Chemical shifts of labeled carbons, ¹³C atom percent enrichment. researchgate.netnih.gov

The quantitative yield of the synthesis is calculated after the final purification steps. The mass of the pure this compound is measured and compared to the theoretical yield, which is calculated based on the initial amount of the limiting reactant. In a synthesis involving an expensive labeled precursor like Phenol-¹³C₆, it is almost always the limiting reactant.

The yield is expressed as a percentage: Yield (%) = (Actual Mass of Pure Product / Theoretical Mass of Product) x 100

Yields for bisphenol syntheses can vary widely depending on the catalyst and reaction conditions. For instance, a Chinese patent reported a yield of 50.8% for the synthesis of ¹³C₁₂-Bisphenol F based on the amount of ¹³C₆-phenol used. google.com Achieving a high yield is a key goal in any synthesis, but it is especially important when costly isotopically labeled materials are involved.

Advanced Analytical Methodologies Utilizing Bisphenol B 13c6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Bisphenol Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Bisphenol B-13C6, to a sample prior to any processing steps. This labeled compound, often referred to as an internal standard, is chemically identical to the native (unlabeled) analyte.

Because the labeled internal standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. libios.fr Any loss of the analyte during the sample preparation process will be accompanied by a proportional loss of the internal standard.

During mass spectrometry analysis, the instrument distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z) difference. The ratio of the signal intensity of the native analyte to that of the labeled internal standard is then used to calculate the exact concentration of the analyte in the original sample. chromatographyonline.com This approach effectively compensates for sample loss during preparation and corrects for variations in instrument response, a phenomenon known as the matrix effect. chromatographyonline.comresearchgate.net The use of a stable isotope-labeled internal standard, like this compound for BPB analysis or 13C-labeled analogues for other bisphenols, is considered the gold standard for minimizing ion suppression or enhancement effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. researchgate.netnih.govfoodriskmanagement.com

Sample Preparation Techniques for Complex Matrices

The determination of bisphenols in complex matrices such as food, beverages, human urine, and environmental samples requires meticulous sample preparation to isolate the target analytes from interfering substances. pocketdentistry.comunam.mx The goal is to extract the bisphenols efficiently while minimizing the co-extraction of matrix components that can interfere with the analysis.

To ensure accurate quantification, this compound is added to the sample at the very beginning of the preparation process. This allows it to undergo the same extraction and enrichment procedures as the native BPB. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting bisphenols from liquid samples like water, urine, and milk. unam.mx The sample, spiked with the internal standard, is passed through a solid sorbent cartridge that retains the bisphenols. After washing away interfering compounds, the bisphenols are eluted with a small volume of solvent, achieving both extraction and concentration. researchgate.netarcjournals.org

Liquid-Liquid Extraction (LLE): In this classic method, the analytes are partitioned from a liquid sample into an immiscible organic solvent. It is a common step in the analysis of various sample types.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for the extraction of bisphenols from complex food matrices. nih.govpreprints.org It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering substances like fats and pigments.

Ultrasound-Assisted Extraction (UAE): For solid samples like food or sediments, UAE is employed to enhance the extraction efficiency of bisphenols into a solvent. unam.mxresearchgate.net

In a study on ready-made meals, a method involving ultrasound-assisted extraction followed by a selective solid-phase extraction cleanup was developed for the analysis of multiple bisphenol analogues. researchgate.net Similarly, for the analysis of bisphenols in human urine, enzymatic treatment is often performed to deconjugate the metabolized forms of bisphenols before extraction. nih.govccspublishing.org.cn

The "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. The primary strategy to combat this is the use of a stable isotope-labeled internal standard like this compound. researchgate.net

Because the internal standard co-elutes with the native analyte and has the same chemical properties, it experiences the same degree of signal suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively nullified. chromatographyonline.comresearchgate.net Other strategies that can be employed in conjunction with isotope dilution include:

Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components. nih.gov

Effective Sample Cleanup: Rigorous cleanup procedures, such as SPE, help to remove matrix components before analysis. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte of interest from interfering compounds. nih.gov

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate the bisphenols from each other and from any remaining matrix components before they enter the mass spectrometer.

UHPLC is the predominant technique for the analysis of bisphenols due to its high resolution, speed, and sensitivity when coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govrestek.com The use of columns with smaller particle sizes allows for better separation efficiency and faster analysis times compared to conventional HPLC.

In typical UHPLC methods for bisphenol analysis, a C18 reversed-phase column is used. ccspublishing.org.cnresearchgate.netnih.gov The separation is achieved using a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol. ccspublishing.org.cnnih.gov The addition of a small amount of a modifier, such as ammonia or ammonium fluoride, to the mobile phase can improve the peak shape and sensitivity for bisphenols. researchgate.netnih.gov The validated UHPLC-MS/MS methods using isotope-labeled internal standards, including analogues for BPB, have demonstrated low limits of detection, often in the sub-ng/mL range, making them suitable for biomonitoring studies. ccspublishing.org.cnnih.govresearchgate.net

Table 1: Representative UHPLC-MS/MS Conditions for Bisphenol Analysis
ParameterCondition 1Condition 2
ColumnAcquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Thermo Scientific Betasil C18 (100 mm × 100 mm, 3 µm)
Mobile Phase A0.05% (v/v) Ammonia in WaterWater
Mobile Phase BAcetonitrileAcetonitrile
Flow Rate0.3 mL/minNot Specified
Column TemperatureNot Specified30 °C
DetectionTandem Mass Spectrometry (MS/MS)Triple Quadrupole Mass Spectrometer (TQMS)
Ionization ModeNegative Electrospray Ionization (ESI-)Not Specified

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of bisphenols. nih.govnih.gov However, due to the polar nature and low volatility of bisphenols, a derivatization step is typically required before GC analysis. dphen1.comnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen on the hydroxyl groups with a less polar trimethylsilyl (TMS) group, thereby increasing the volatility of the compounds. preprints.orgnih.gov

Isotope dilution principles are equally applicable in GC-MS. A labeled internal standard, such as a deuterated or 13C-labeled bisphenol, is added to the sample before extraction and derivatization. nih.govdphen1.com This standard compensates for any variability in the derivatization reaction efficiency and for losses during sample preparation. GC-MS methods offer excellent sensitivity and selectivity, with detection limits often in the low µg/kg range for solid samples. nih.gov

Table 2: Representative GC-MS Conditions for Bisphenol Analysis
ParameterCondition 1Condition 2
ColumnZB-5 (30 m × 0.25 mm × 0.25 µm)Not Specified
Injection305 °C, SplitlessNot Specified
Carrier GasHeliumNot Specified
Temperature ProgramStart 120 °C, ramp to 300 °CNot Specified
Derivatization AgentBSTFABSTFA
DetectionMass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Ionization ModeElectron Ionization (EI)Not Specified

Stationary Phase and Mobile Phase Optimization with Labeled Standards

The chromatographic separation of bisphenols is a critical step in their analysis, and the optimization of both the stationary and mobile phases is essential for achieving the desired resolution and sensitivity. The use of labeled internal standards like this compound is instrumental in this optimization process, as it allows for the accurate tracking of the analyte's retention time and peak shape, even in complex matrices.

Stationary Phase Selection:

The choice of stationary phase is largely dictated by the physicochemical properties of the bisphenols being analyzed. Due to their moderate polarity, reversed-phase chromatography is the most common approach for separating bisphenols. C18-modified silica gel is the most widely used stationary phase for this purpose, providing a good balance of retention and selectivity for a broad range of bisphenols, including BPB. ijnrd.org The hydrophobic C18 chains interact with the nonpolar regions of the bisphenol molecules, leading to their retention on the column. Other stationary phases, such as C8 or phenyl-modified silica, can also be employed to fine-tune the selectivity for specific applications. The use of core-shell particles in the stationary phase can lead to higher efficiency and better resolution at lower backpressures compared to fully porous particles. epa.gov

Mobile Phase Optimization:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. phenomenex.com The ratio of these solvents is adjusted to control the retention of the analytes. A higher proportion of the organic solvent leads to a decrease in retention time, while a higher proportion of water increases retention. Gradient elution, where the composition of the mobile phase is changed during the chromatographic run, is often employed for the analysis of multiple bisphenols with a wide range of polarities. dphen1.com This allows for the separation of both early- and late-eluting compounds in a single analysis.

The pH of the mobile phase can also play a significant role in the separation of bisphenols. Since bisphenols are weakly acidic, their retention can be influenced by the pH of the mobile phase. The addition of small amounts of additives, such as formic acid or ammonia, to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. researchgate.netmdpi.com For instance, the addition of ammonia in the negative ionization mode can enhance the ionization efficiency of weakly acidic bisphenols, leading to better sensitivity. researchgate.net

The use of this compound during method development allows for the precise determination of the retention time of unlabeled BPB. Since the labeled and unlabeled compounds have nearly identical chemical properties, they co-elute from the chromatographic column. This co-elution is a key aspect of the isotope dilution method, as it ensures that any variations in retention time due to matrix effects or instrumental drift affect both the analyte and the internal standard equally.

Interactive Data Table: Typical Chromatographic Conditions for Bisphenol Analysis

ParameterTypical SettingPurpose
Stationary Phase C18-modified silica gel (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)Provides good retention and selectivity for bisphenols.
Mobile Phase A Water with 0.1% formic acid or 0.05% ammoniaControls pH and improves peak shape and ionization.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to control retention.
Elution Mode Gradient elutionAllows for the separation of multiple bisphenols with varying polarities in a single run.
Flow Rate 0.2 - 0.5 mL/minInfluences analysis time and separation efficiency. phenomenex.com
Column Temperature 30 - 40 °CAffects viscosity of the mobile phase and can improve peak shape.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the detection and quantification of bisphenols due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with liquid chromatography, it provides a powerful tool for the analysis of these compounds in complex matrices. The use of isotopically labeled internal standards, such as this compound, is essential for accurate quantification in MS-based methods.

Tandem mass spectrometry (MS/MS) is the most widely used technique for the quantification of bisphenols. researchgate.net In MS/MS, a precursor ion (typically the deprotonated molecule, [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity, as it requires the analyte to meet two mass-to-charge ratio criteria (precursor and product ion). dphen1.com

Triple Quadrupole Mass Spectrometry (QqQ): This is the most common type of mass spectrometer used for targeted quantification of bisphenols. It consists of three quadrupoles arranged in series. The first quadrupole (Q1) is used to select the precursor ion, the second quadrupole (q2) acts as a collision cell where the precursor ion is fragmented, and the third quadrupole (Q3) is used to select a specific product ion for detection. The high sensitivity and selectivity of QqQ instruments make them ideal for trace-level analysis of bisphenols in complex matrices. dphen1.com

Orbitrap Mass Spectrometry: Orbitrap mass spectrometers are high-resolution mass spectrometers (HRMS) that can also be used for the analysis of bisphenols. thermofisher.com They provide very high mass accuracy, which can be used to confirm the elemental composition of the detected ions. dphen1.comnih.gov This is particularly useful for the identification of unknown bisphenols or their metabolites. While Orbitrap instruments can be used for targeted quantification, they are also well-suited for non-targeted screening of a wide range of compounds. thermofisher.com

The use of this compound as an internal standard is critical in MS/MS methods. The labeled standard has a different precursor ion mass than the unlabeled analyte, but it fragments to produce product ions with the same mass-to-charge ratio (or a predictable shift in mass). By monitoring the transitions for both the labeled and unlabeled compounds, any variations in instrument response can be corrected for, leading to more accurate and precise quantification. nih.gov

The choice of ionization mode is a critical parameter in the analysis of bisphenols by LC-MS. The most common ionization techniques for bisphenols are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds like bisphenols. nd.edubitesizebio.com In ESI, a high voltage is applied to a liquid stream, causing the formation of a fine spray of charged droplets. bitesizebio.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For bisphenols, ESI is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is formed. nih.gov ESI is generally more sensitive than APCI for the analysis of bisphenols. dphen1.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for the analysis of less polar and more volatile compounds. nd.edu In APCI, the sample is vaporized and then ionized by a corona discharge. nd.edu Like ESI, APCI is typically performed in the negative ion mode for the analysis of bisphenols. While ESI is generally more sensitive, APCI can be less susceptible to matrix effects for certain sample types. dphen1.com

The choice between ESI and APCI depends on the specific bisphenols being analyzed and the nature of the sample matrix. For most applications, ESI is the preferred ionization mode due to its higher sensitivity.

Understanding the fragmentation pathways of bisphenols is essential for the development of sensitive and selective MS/MS methods. The fragmentation of bisphenols in the collision cell of a mass spectrometer typically involves the cleavage of the bonds connecting the two phenol (B47542) rings to the central carbon atom or other functional groups.

For Bisphenol B, the deprotonated molecule [M-H]⁻ is the precursor ion. Upon collision-induced dissociation (CID), this ion can fragment to produce a number of characteristic product ions. One of the most common fragmentation pathways for bisphenols is the loss of a phenol group. dphen1.comnih.gov Another common fragmentation pathway involves the cleavage of the bond between the central carbon atom and one of the phenol rings, resulting in the formation of a phenoxide ion (C₆H₅O⁻, m/z 93). thermofisher.com

The fragmentation of this compound follows a similar pathway to that of the unlabeled compound. However, due to the presence of the 13C atoms in the phenol rings, the resulting product ions will have a higher mass-to-charge ratio. For example, if the unlabeled BPB produces a product ion at m/z 212, the corresponding product ion from this compound will be at m/z 218. This predictable mass shift is what allows for the differentiation of the labeled and unlabeled compounds in the mass spectrometer.

Systematic studies of the fragmentation pathways of various bisphenols, including labeled and unlabeled compounds, have been conducted using high-resolution mass spectrometry. dphen1.comnih.gov These studies have provided valuable information for the development of robust and reliable MS/MS methods for the analysis of these compounds. researchgate.net

Accurate quantification of Bisphenol B requires the use of a suitable calibration strategy. The most common approach for the quantification of bisphenols by LC-MS is the use of an internal standard calibration with an isotopically labeled analog, such as this compound.

In this method, a known amount of the labeled internal standard is added to all samples, standards, and blanks at the beginning of the sample preparation procedure. A calibration curve is then constructed by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard against the concentration of the analyte in a series of calibration standards. koreascience.kr The concentration of the analyte in the unknown samples is then determined by interpolating the measured peak area ratio onto the calibration curve. acs.orgacs.org

The use of an isotopically labeled internal standard corrects for any losses of the analyte during sample preparation and for any variations in instrument response. researchgate.net This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties, and therefore behave in the same way during the entire analytical procedure. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the most accurate method for the quantification of organic compounds. researchgate.net

The linearity of the calibration curve should be established over the expected concentration range of the analyte in the samples. epa.gov The limit of detection (LOD) and the limit of quantification (LOQ) of the method should also be determined to ensure that the method is sensitive enough for the intended application. nih.gov

Method Validation and Quality Assurance in Trace Analysis

Method validation is a critical component of any analytical procedure and is essential for ensuring the reliability and accuracy of the analytical data. researchgate.net A comprehensive method validation should be performed to demonstrate that the analytical method is suitable for its intended purpose. eurachem.org The validation should include an assessment of the following parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with a specified level of precision and accuracy. nih.govuva.es

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as the relative standard deviation (RSD). uva.es

Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Accuracy is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. uva.es

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount of analyte added.

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte in the mass spectrometer. The use of an isotopically labeled internal standard like this compound can effectively compensate for matrix effects.

Quality Assurance (QA) and Quality Control (QC):

In addition to method validation, a robust quality assurance and quality control program should be implemented to ensure the ongoing performance of the analytical method. This should include the regular analysis of quality control samples, such as blanks, spiked samples, and certified reference materials. The results of these QC samples should be monitored over time to ensure that the method remains in control. The use of control charts is a common tool for monitoring the performance of the method and for identifying any trends or shifts in the data.

The use of this compound as an internal standard is an integral part of the QA/QC program. By monitoring the response of the internal standard in all samples, it is possible to identify any problems with the sample preparation or the analytical instrument. Any samples where the internal standard response is outside of the acceptable range should be re-analyzed.

Assessment of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The use of isotopically labeled internal standards like BPB-13C6 is instrumental in establishing low detection and quantification limits for bisphenols in complex matrices such as environmental and biological samples. By providing a continuous reference, the internal standard helps to distinguish the true analyte signal from background noise, thereby enhancing sensitivity.

Several studies quantifying bisphenols using LC-MS/MS with isotope dilution methods have reported low LODs and LOQs. For instance, a method for analyzing various bisphenols in paper and board products achieved LODs ranging from 0.29 to 0.40 µg/kg and LOQs from 1.09 to 1.32 µg/kg. nih.gov In the analysis of plant-based beverages, a uniform LOQ of 0.78 ng/mL and an LOD of 0.26 ng/mL were established for multiple bisphenols. mdpi.com Similarly, a method for detecting bisphenols in human breast milk reported LODs and LOQs in the ranges of 0.5–2.1 ng/mL and 1.4–6.3 ng/mL, respectively. nih.gov The utilization of an internal standard compensates for matrix effects and instrumental variability, which is crucial for achieving the consistent and low detection limits necessary for trace-level analysis. ewadirect.comresearchgate.net

Table 1: Examples of LOD and LOQ Values in Bisphenol Analysis Using Isotope Dilution LC-MS/MS

Analyte(s) Matrix LOD LOQ Reference
BPA, BPAF, BPB, BPE, BPF, BPS Paper and Cardboard 0.29–0.40 µg/kg 1.09–1.32 µg/kg nih.gov
BPA, BPB, BPS Plant-Based Beverages 0.26 ng/mL 0.78 ng/mL mdpi.com
Seven Bisphenols Human Breast Milk 0.5–2.1 ng/mL 1.4–6.3 ng/mL nih.gov
13 Bisphenols River Water - 0.005–0.02 ng/mL dphen1.com
13 Bisphenols Sediment - 0.15–0.80 ng/g dphen1.com
BPA Testis Tissue 0.03 ng/mL 0.12 ng/mL nih.gov

This table is interactive. Click on the headers to sort the data.

Evaluation of Recoveries and Precision

Recovery and precision are key indicators of an analytical method's accuracy and reliability. Recovery refers to the efficiency of the extraction process, while precision measures the closeness of repeated measurements. The isotope dilution approach, employing standards like BPB-13C6, is highly effective in correcting for losses during sample preparation and for variations in analytical response, leading to high and consistent recovery values and excellent precision.

The internal standard is added at the beginning of the analytical procedure and experiences the same conditions as the target analyte. The ratio of the native analyte to the labeled standard is measured, which remains constant even if losses occur, ensuring the accuracy of the final concentration measurement. Studies consistently demonstrate the effectiveness of this approach. For example, an analysis of phenolic xenoestrogens in air samples reported recoveries ranging from 87.0% to 101.9% when using a stable isotope dilution method. nih.gov In the analysis of bisphenols in paper products, absolute recoveries ranged from 71% to 115%, with relative standard deviations (RSDs) for repeatability and reproducibility being less than 15.0% and 17.4%, respectively. nih.gov Another study on plant-based beverages found mean percentage recoveries between 85.3% and 105.0%, with RSDs for precision below 14.1%. mdpi.comresearchgate.net

Table 2: Recovery and Precision Data from Studies Using Isotope Dilution Methods for Bisphenol Analysis

Matrix Analyte(s) Recovery (%) Precision (RSD %) Reference
Air Samples Phenolic Xenoestrogens 87.0–101.9 0.2–4.6 nih.gov
Paper and Cardboard Multiple Bisphenols 71–115 <17.4 nih.gov
Plant-Based Beverages BPA, BPB, BPS 78.0–105.0 6.4–14.1 mdpi.comresearchgate.net
Human Breast Milk Seven Bisphenols 67–110 7–17 nih.gov

This table is interactive. Click on the headers to sort the data.

Managing Background Contamination in Ultra-Trace Analysis

A significant challenge in the ultra-trace analysis of ubiquitous compounds like bisphenols is background contamination. pocketdentistry.com Contamination can be introduced from various sources, including laboratory equipment, solvents, and the general environment. cnet.com This is particularly problematic for Bisphenol A (BPA), which is widely used in polycarbonate plastics and epoxy resins. pocketdentistry.comdphen1.com

The use of an isotopically labeled internal standard such as this compound provides a robust solution to this problem. Since the internal standard is isotopically distinct from the native analyte, any background contamination consisting of the native, unlabeled compound will not be mistaken for the standard. While contamination can still affect the accurate measurement of the native analyte, the internal standard helps to differentiate the authentic sample signal from extraneous sources. nih.gov

Analytical methods often incorporate rigorous cleaning procedures for all glassware and equipment to minimize potential contamination. mdpi.com Procedural blanks, consisting of all reagents and materials used in the analysis without the sample matrix, are typically analyzed with each batch of samples to monitor for background levels. mdpi.comdphen1.com If contamination is detected in the blanks, its level can be assessed. The use of a stable isotope standard like BPB-13C6 ensures that the quantification remains reliable, as it can correct for variability in the analytical process, but it cannot eliminate the contaminant signal itself. Therefore, its primary role in managing contamination is to ensure the integrity of the internal standard signal, allowing for accurate quantification of the analyte, while strict laboratory practices are necessary to control the background levels of the native compound. dphen1.comnih.gov

Applications of Bisphenol B 13c6 in Environmental Research Methodologies

Methodological Frameworks for Environmental Occurrence Investigations

Accurate quantification of Bisphenol B in various environmental compartments is fundamental to understanding its prevalence and distribution. Bisphenol B-13C6 is a key component in the analytical methods developed for this purpose.

Bisphenols are frequently detected in aquatic environments, originating from industrial discharges and wastewater treatment plant effluents. bac-lac.gc.canih.gov The analysis of these compounds in water and sediment is challenging due to their typically low concentrations and the complexity of the matrices.

Methodologies for water analysis often involve solid-phase extraction (SPE) to concentrate the analytes from large sample volumes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). iaea.orgresearchgate.net The addition of this compound as an internal standard prior to extraction is crucial for achieving reliable quantification. dphen1.com It compensates for variations in extraction efficiency and potential matrix effects that can suppress or enhance the instrument's signal. Studies investigating various bisphenol analogues in surface water and sediment have demonstrated the robustness of this approach. For instance, in a study of the Beibu Gulf, while Bisphenol A was predominant, other analogues like BPB were also detected in sediment, highlighting the need for sensitive analytical methods. nih.gov The use of isotope dilution allows for the establishment of low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) range for water and nanogram per gram (ng/g) for sediment. nih.govresearchgate.net

Table 1: Methodological Details for Bisphenol Analysis in Water & Sediment

MatrixAnalytical MethodRole of Isotope Standard (e.g., this compound)Typical Detection LimitsReference Findings
Surface WaterSPE-LC-MS/MSInternal standard for quantification; corrects for analyte loss during extraction and matrix effects.0.1 - 20.0 ng/LBPB detected in riverine and coastal waters; concentrations can vary based on proximity to pollution sources. nih.gov
SedimentSolvent Extraction, SPE cleanup, LC-MS/MSCorrects for recovery losses during multi-step sample preparation.ND - 0.19 ng/g dw (for BPS, similar methods apply to BPB)BPB found in coastal sediments, with partitioning coefficients (log Koc) indicating its tendency to adsorb to organic matter. nih.govresearchgate.net

Soil acts as a significant sink for many environmental contaminants, including bisphenols. nih.gov The analytical methods for soil often employ rigorous extraction techniques such as accelerated solvent extraction (ASE) or pressurized fluid extraction (PFE), followed by cleanup and LC-MS/MS analysis. nih.govantpedia.com Given the complexity and heterogeneity of soil matrices, the use of this compound is essential for accurate quantification, correcting for recovery variability between different soil types. antpedia.com Research on 14 bisphenols in Chinese soil samples utilized this approach, achieving detection limits between 0.01 and 0.39 ng/g and recoveries of 80%-120%. nih.gov

The presence of bisphenols in the air is less studied due to their low volatility. hibiscuspublisher.com However, they can be associated with particulate matter. Air sample analysis involves collecting particulates on filters, followed by extraction and sensitive analysis. In these trace-level analyses, the application of isotope dilution with standards like this compound is indispensable for obtaining credible quantitative data.

Facilitating Studies on Environmental Fate and Transformation Pathways

Biodegradation is a key process that determines the persistence of organic pollutants in the environment. mdpi.com Stable Isotope Probing (SIP) is a sophisticated technique used to identify the specific microorganisms responsible for degrading a compound. In a SIP study, a substrate labeled with a stable isotope (like this compound) is introduced into an environmental sample (e.g., seawater or a soil microcosm). researchgate.net Microorganisms that consume the labeled compound will incorporate the 13C into their cellular components, such as DNA, RNA, or proteins. researchgate.net By extracting and analyzing these biomarkers, researchers can identify the "active" degraders within a complex microbial community. researchgate.net While specific SIP studies using this compound are not widely reported, the methodology has been successfully applied to its close analogue, Bisphenol A, to identify BPA-assimilating bacteria in wastewater treatment bioreactors. researchgate.net This approach provides definitive evidence of biodegradation and helps to elucidate the metabolic pathways involved. nih.gov

Table 2: Application of 13C-Labeled Compounds in Biodegradation Research

TechniquePrincipleInformation GainedExample Application (with Bisphenols)
Stable Isotope Probing (SIP)Microorganisms that metabolize a 13C-labeled substrate incorporate the isotope into their biomass (e.g., DNA).- Identification of specific microorganisms responsible for degradation.
  • Confirmation of biodegradation pathways.
  • 13C-DNA-SIP was used to identify Sphingobium spp. and Variovorax spp. as key assimilators of BPA-derived carbon in wastewater treatment communities. researchgate.net
    Metabolite Tracking13C label allows for unambiguous tracking of the parent compound into its various transformation products using mass spectrometry.- Elucidation of degradation pathways.
  • Identification of persistent or transient metabolites.
  • Isotopic tracing with 13C-labeled phenol (B47542) was used to study its mineralization to 13CO2 and 13CH4 during anaerobic digestion. nih.gov

    Besides biological processes, bisphenols can be degraded by abiotic factors such as sunlight (photolysis). nih.govtue.nl Studies on the photolytic degradation of bisphenols aim to identify the resulting transformation products and determine degradation rates. When conducting these experiments in complex matrices like river water, it can be difficult to distinguish the degradation products from the vast number of other organic molecules present. By using this compound as the starting material, any degradation products formed will also contain the 13C label. battelle.org This isotopic signature allows for their clear identification using high-resolution mass spectrometry, enabling researchers to piece together the degradation pathway and assess the potential formation of more persistent or toxic byproducts. nih.gov

    Biomonitoring Methodologies for Environmental Exposure Assessment

    Human biomonitoring involves measuring chemicals or their metabolites in human specimens like urine, blood, or hair to assess exposure. nih.govmdpi.com Due to the potential endocrine-disrupting effects of bisphenols, there is significant interest in quantifying human exposure levels. biomedgrid.com Bisphenol B has been detected in human samples, necessitating reliable analytical methods for risk assessment. nih.gov

    Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for biomonitoring. nih.govdphen1.com In these methods, this compound is added to the biological sample (e.g., urine) before any processing steps. nih.gov The sample then undergoes enzymatic treatment to deconjugate metabolites, followed by extraction and analysis. The use of the labeled internal standard is critical for correcting matrix effects, which are particularly pronounced in complex biological fluids, and for ensuring the high accuracy and precision needed to measure the very low concentrations relevant to human exposure. nih.gov This methodology has been successfully applied to develop robust procedures for the simultaneous analysis of multiple bisphenols and other environmental phenols in human urine, providing valuable data for public health research. mdpi.comdphen1.com

    Analytical Protocols for Biological Matrices (e.g., animal tissues, in vitro models)

    The quantification of bisphenols, including Bisphenol B (BPB), in complex biological matrices presents significant analytical challenges due to their typically low concentrations and the presence of interfering substances. mdpi.comunam.mx To achieve the necessary sensitivity and accuracy, analytical methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdphen1.com In these methods, the use of a stable isotope-labeled internal standard is crucial for reliable quantification, and this compound serves this exact purpose for the analysis of BPB. hibiscuspublisher.comthermofisher.com An internal standard helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response, particularly matrix effects which can suppress or enhance the analyte signal. nih.govresearchgate.net

    The general workflow for analyzing BPB in biological samples such as animal tissues (e.g., liver, muscle, gonad) or in vitro models involves several key steps. mdpi.com First, a known quantity of the internal standard, this compound, is added to the sample at the very beginning of the preparation process. foodriskmanagement.com This is followed by an extraction step to isolate the analytes from the complex matrix. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.compocketdentistry.com For solid samples like tissues, an initial homogenization and ultrasound-assisted extraction (UAE) may be employed. unam.mx

    Since bisphenols in biological systems can exist in conjugated forms (e.g., glucuronides), an enzymatic hydrolysis step, often using β-glucuronidase, is frequently included to convert the conjugated forms back to their free form for accurate measurement of total BPB concentration. dphen1.commdpi.com After extraction and cleanup, the sample extract is concentrated and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native BPB and the labeled this compound. nih.gov Because this compound is chemically identical to BPB, it behaves the same way during sample preparation and analysis, but its slightly higher mass allows the mass spectrometer to distinguish it from the native compound. foodriskmanagement.com By comparing the instrument response of the analyte to that of the known amount of internal standard, a precise and accurate concentration of BPB in the original sample can be calculated. researchgate.net

    The validation of such analytical methods ensures their reliability. Key performance parameters are summarized in the table below, reflecting typical values achieved in the analysis of bisphenols in biological tissues.

    Table 1. Typical Validation Parameters for the Quantification of Bisphenols in Zebrafish Tissues Using an Isotope-Labeled Internal Standard and LC-MS/MS mdpi.com
    ParameterTissue TypeBisphenol A (BPA)Bisphenol S (BPS)
    Linearity (R²)Brain0.99890.9981
    Muscle0.99910.9983
    Gonad0.99840.9979
    Liver0.99790.9985
    Limit of Quantification (LOQ) (µg/L)Brain1.51.8
    Muscle0.60.8
    Gonad3.03.0
    Liver1.21.5
    Average Recovery (%)Brain95.6 - 109.594.9 - 113.2
    Muscle78.8 - 98.972.9 - 95.9
    Gonad92.4 - 108.789.7 - 106.4
    Liver88.9 - 105.685.6 - 103.2
    Precision (RSD < %)Brain< 10< 12
    Muscle< 11< 11
    Gonad< 9< 10
    Liver< 12< 12

    Distinguishing Endogenous and Exogenous Sources in Environmental Samples

    Bisphenol B (BPB) is a synthetic compound used in industrial processes; it does not occur naturally and therefore has no known endogenous sources in biological systems. nih.govacs.org As a result, any BPB detected in an environmental or biological sample is, by definition, from an exogenous (external) source. The analytical challenge is not to distinguish between endogenous and exogenous BPB, but rather to accurately quantify the total amount of this exogenous contaminant present in a given sample.

    This is where this compound plays an indispensable role through the principle of isotope dilution mass spectrometry (IDMS). hibiscuspublisher.com IDMS is a definitive analytical technique that provides a high level of accuracy and precision. thermofisher.com The methodology involves adding a known amount of the isotopically labeled standard (this compound) to the sample before any processing. alfa-chemistry.com This "isotope spike" mixes with the unlabeled, exogenous BPB present in the sample.

    Throughout the entire analytical procedure—including extraction, cleanup, and injection into the LC-MS/MS system—both the labeled and unlabeled forms of BPB are treated identically. foodriskmanagement.com Any loss of analyte during sample preparation will affect both forms equally, meaning the ratio of the unlabeled analyte to the labeled standard remains constant. thermofisher.com The mass spectrometer can differentiate between the two compounds based on their mass difference. By measuring the ratio of the signal intensity of the target analyte (exogenous BPB) to the signal intensity of the labeled internal standard (this compound), the concentration of the exogenous BPB in the original sample can be calculated with high precision, effectively nullifying inaccuracies caused by matrix interference or incomplete sample recovery. hibiscuspublisher.comresearchgate.net

    This approach ensures that the measured concentration is a true and reliable representation of the external contamination, which is critical for accurate exposure and risk assessment studies. nih.gov

    Table 2. Illustrative Example of Isotope Dilution Mass Spectrometry (IDMS) for Quantifying Exogenous BPB
    ParameterValueDescription
    Concentration of BPB-13C6 Internal Standard (IS) added to sample10.0 ng/mLA precise and known amount of the labeled standard is spiked into the sample.
    Measured MS Signal Intensity for BPB (Analyte)45,000 countsInstrument response for the unlabeled, exogenous BPB from the sample.
    Measured MS Signal Intensity for BPB-13C6 (IS)50,000 countsInstrument response for the labeled internal standard.
    Response Ratio (Analyte Signal / IS Signal)0.90The ratio of the two signals, which is the key measurement.
    Calculated Concentration of Exogenous BPB9.0 ng/mLCalculated by multiplying the Response Ratio by the known IS concentration (assuming a response factor of 1). This value accurately reflects the external contamination.

    Mechanistic and Metabolic Investigations Using Isotope Labeled Bisphenol B

    Elucidation of Biotransformation Pathways in Model Systems

    The biotransformation of xenobiotics like Bisphenol B is a critical determinant of their biological activity and potential toxicity. Isotope-labeled BPB is instrumental in delineating these metabolic pathways in various in vitro model systems that simulate physiological conditions.

    Hepatic Metabolism Studies (e.g., microsomal, S9 fraction)

    The liver is the primary site of xenobiotic metabolism. In vitro hepatic models, such as liver microsomes and the S9 fraction (containing both microsomal and cytosolic enzymes), are routinely used to study the metabolic fate of compounds like BPB.

    Studies utilizing rat liver S9 fractions have demonstrated that Bisphenol B undergoes significant metabolic activation. nih.gov Incubation of BPB with S9 fractions from rats, humans, monkeys, and mice has been shown to increase its estrogenic activity several-fold, indicating the formation of metabolites with greater biological potency than the parent compound. nih.gov This activation process requires the presence of both microsomal and cytosolic enzyme fractions. nih.gov Through the use of analytical techniques like liquid chromatography-mass spectrometry (LC/MS/MS) on the metabolites generated in these systems, researchers have identified that the active metabolite of BPB is likely formed through the recombination of a radical fragment, which results from a one-electron oxidation and subsequent carbon-phenyl bond cleavage. nih.gov

    Glucuronidation and Sulfation Pathway Identification

    Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For phenolic compounds like bisphenols, the principal Phase II pathways are glucuronidation and sulfation. researchgate.netresearchgate.netresearchgate.netnih.gov

    Phase I and Phase II Metabolic Products

    The metabolism of Bisphenol B involves a sequence of Phase I (functionalization) and Phase II (conjugation) reactions, leading to a variety of metabolic products.

    Phase I Metabolism: This phase introduces or exposes functional groups on the parent molecule. For BPB, Phase I metabolism includes oxidative reactions. An oxidative product, designated BPB_M1, has been identified as a Phase I metabolite. nih.gov Additionally, studies with liver S9 fractions point to the formation of a more potent metabolite, suggested to be an isobutenylphenol dimer structure, which arises from oxidative carbon-phenyl bond cleavage. nih.gov However, these oxidative products appear to be transient, as they are rapidly converted into Phase II conjugates. nih.gov

    Phase II Metabolism: This phase conjugates the products of Phase I metabolism, or the parent BPB itself, with polar molecules. The primary Phase II metabolites are BPB-glucuronide and BPB-sulfate. researchgate.netnih.gov These conjugation reactions are highly efficient, with Phase II conjugates representing over 99% of the metabolic products of BPB, leaving only a small fraction as unmetabolized BPB or Phase I oxidative products. nih.gov

    Table 1: Identified Metabolic Products of Bisphenol B

    Metabolic PhaseMetabolite TypeDescriptionRelative Abundance
    Phase IOxidative Product (BPB_M1)Result of initial oxidation reactions.0.2% nih.gov
    Phase IActive Metabolite (dimer structure)Formed via carbon-phenyl bond cleavage in liver S9 fractions; exhibits increased estrogenicity. nih.govNot quantified in abundance studies.
    Phase IIConjugates (Glucuronide and Sulfate)Formed by adding glucuronic acid or sulfate (B86663) groups to increase water solubility for excretion. researchgate.netnih.gov99.2% nih.gov
    UnmetabolizedParent Compound (BPB)The fraction of Bisphenol B that is not metabolized.0.5% nih.gov

    Exploration of Biological Uptake and Distribution in Laboratory Models

    Understanding how Bisphenol B is absorbed and distributed throughout the body is crucial for assessing its potential biological impact. Isotope-labeled Bisphenol B-13C6 is an invaluable tool for these investigations, allowing for sensitive detection in various tissues and cellular models.

    In Vitro Cellular Permeability Studies

    In vitro cellular permeability assays are used to predict the absorption of a compound across biological barriers, such as the intestinal wall. The Caco-2 cell line, derived from human epithelial colorectal adenocarcinoma cells, is a widely accepted model that mimics the intestinal epithelium. nih.govresearchgate.net

    While specific permeability data for Bisphenol B is not extensively detailed in the available literature, studies on structurally similar compounds like BPA provide insight into the methodologies used. In these studies, Caco-2 cells are grown on permeable membranes, and the transport of the test chemical from the apical (intestinal lumen) to the basolateral (bloodstream) side is measured. nih.gov The permeability of bisphenols is generally dependent on their lipophilicity, often expressed as the log P value. eaht.org For instance, BPA has a higher permeability coefficient than the more hydrophilic Bisphenol S (BPS). eaht.org These studies also reveal the role of efflux transporters like P-glycoprotein (P-gp), which can pump compounds back into the intestinal lumen, thereby limiting their absorption. nih.govresearchgate.net Similar methodologies would be employed with this compound to determine its specific permeability characteristics and susceptibility to efflux pumps.

    Table 2: Permeability of Bisphenols in an In Vitro GIT Model (pH 7.4)

    CompoundLog P ValuePermeability (×10⁻⁶ cm/s)
    Bisphenol A (BPA)3.4085.28 ± 7.45 eaht.org
    Bisphenol F (BPF)3.0768.22 ± 2.63 eaht.org
    Bisphenol S (BPS)1.652.26 ± 0.08 eaht.org

    Data for Bisphenol B is not available in the cited sources but is expected to be influenced by its own log P value.

    Ex Vivo Tissue Distribution Methodologies

    To understand where a compound accumulates after absorption, ex vivo tissue distribution studies are performed in laboratory animals. The use of an isotope-labeled compound like this compound is critical for these studies, as it allows for the differentiation of the administered compound from any pre-existing environmental exposure.

    A common methodology involves administering a precise dose of the labeled compound (e.g., deuterated BPA or this compound) to an animal model, such as a Sprague-Dawley rat. nih.gov After a specified time, various tissues (e.g., liver, adipose, brain, kidney) and fluids (e.g., serum, amniotic fluid) are collected. nih.gov The concentration of the labeled parent compound and its metabolites in each tissue is then quantified using highly sensitive analytical methods like LC/MS/MS. nih.gov This approach provides detailed information on tissue/serum concentration ratios, placental transfer, and potential accumulation in specific organs. nih.gov For example, studies with deuterated BPA have shown that in adult rats, tissue-to-serum concentration ratios can range from 0.7 in the liver to 5 in adipose tissue, reflecting differences in tissue perfusion and composition. nih.gov Such methodologies, when applied to this compound, would yield crucial data on its specific distribution profile.

    Contribution to Understanding Molecular Interactions

    Isotope-labeled Bisphenol B, particularly the stable isotope-labeled form this compound, provides a crucial advantage in mechanistic studies. The incorporation of six carbon-13 atoms into the bisphenol B structure allows for its unambiguous detection and differentiation from its naturally occurring, unlabeled counterpart by mass spectrometry. This is of paramount importance in tracing the molecule's journey through complex biological systems and in quantifying its binding to cellular components. The use of such labeled compounds helps to minimize analytical interference from endogenous molecules and provides higher sensitivity and specificity in metabolic and interaction studies.

    Receptor Binding Methodologies

    Competitive binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. In the context of this compound, these assays are instrumental in characterizing its interaction with various nuclear receptors, which are key targets for many EDCs.

    The principle of a competitive binding assay involves a labeled ligand (in this case, a radiolabeled or fluorescently-labeled standard) and an unlabeled competitor (this compound) vying for a limited number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of this compound, the binding affinity of this compound for the receptor can be determined.

    Studies have demonstrated that Bisphenol B (BPB) exhibits binding affinity for several nuclear receptors. For instance, competitive binding assays have revealed that BPB can bind to human nuclear receptors such as estrogen receptor α (ERα), estrogen receptor β (ERβ), and estrogen-related receptor γ (ERRγ). In some cases, the binding potency of BPB has been shown to be comparable to or even greater than that of the well-studied EDC, Bisphenol A (BPA). nih.govnih.gov The use of this compound in these assays would allow for precise quantification of its binding kinetics and affinity without the need for radiolabeling, thereby enhancing the safety and accessibility of such studies.

    A systematic review of in vitro mechanistic data has consistently shown that BPB has the capacity to exert an estrogenic-like activity that is similar to or greater than that of BPA. nih.gov Furthermore, research has identified that BPB can bind directly to peroxisome proliferator-activated receptor β/δ (PPARβ/δ), suggesting a novel cellular target for this compound. nih.gov

    Table 1: Comparative Receptor Binding Affinities of Selected Bisphenols

    CompoundTarget ReceptorRelative Binding Affinity (Compared to Estradiol)
    Bisphenol A (BPA)Estrogen Receptor α (ERα)Lower
    Bisphenol B (BPB)Estrogen Receptor α (ERα)Lower to Similar
    Bisphenol A (BPA)Estrogen-Related Receptor γ (ERRγ)High
    Bisphenol B (BPB)Estrogen-Related Receptor γ (ERRγ)High
    Bisphenol B (BPB)Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)Moderate

    This table is illustrative and compiled from general findings in the literature. Specific affinities can vary based on experimental conditions.

    Cellular Signaling Pathway Interrogation

    Beyond simple receptor binding, it is crucial to understand how ligand binding translates into downstream cellular effects. This compound can be a valuable tool for interrogating the cellular signaling pathways that are perturbed upon its interaction with target receptors.

    Once Bisphenol B binds to a receptor, it can trigger a cascade of intracellular events that ultimately alter gene expression and cellular function. These signaling pathways are complex and can involve a variety of protein kinases, second messengers, and transcription factors. The use of this compound allows researchers to precisely track the compound's presence within cellular compartments and to correlate its localization with the activation or inhibition of specific signaling molecules.

    For example, bisphenols have been shown to interfere with nongenomic signaling pathways, such as those mediated by membrane-bound estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER). nih.govmedchemexpress.com These rapid signaling events can involve the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK). nih.gov Studies on BPA, a close structural analog of BPB, have extensively documented its impact on a multitude of cell signaling pathways related to carcinogenesis, reproductive toxicity, and inflammatory responses. nih.gov

    By employing techniques such as mass spectrometry-based proteomics and phosphoproteomics in cells treated with this compound, researchers can identify which proteins are post-translationally modified in response to the compound's presence. This can provide a detailed map of the signaling networks affected by BPB.

    Table 2: Key Signaling Pathways Potentially Modulated by Bisphenol B

    Signaling PathwayKey Molecular ComponentsPotential Downstream Effects
    Estrogen Receptor SignalingERα, ERβ, Co-activators, Co-repressorsAltered gene expression related to reproduction and development
    G Protein-Coupled Estrogen Receptor (GPER) SignalingGPER, G proteins, adenylyl cyclase, cAMPRapid, non-genomic cellular responses
    Mitogen-Activated Protein Kinase (MAPK) CascadeERK, JNK, p38Regulation of cell proliferation, differentiation, and apoptosis
    Peroxisome Proliferator-Activated Receptor (PPAR) SignalingPPARβ/δ, RXRModulation of lipid metabolism and inflammation

    This table outlines potential pathways based on studies of Bisphenol B and structurally similar compounds.

    Comparative Research with Other Isotopically Labeled Bisphenol Analogs

    Methodological Parallels with Bisphenol A-13C12 and Other Labeled Bisphenols

    The primary methodological parallel between Bisphenol B-13C6 and other labeled bisphenols, such as the widely studied Bisphenol A-13C12, lies in their application in isotope dilution mass spectrometry (ID-MS). mdpi.comdphen1.com This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy. mdpi.com In this approach, a known quantity of the isotopically labeled compound (e.g., this compound) is added to a sample as an internal standard before sample preparation and analysis.

    Because the labeled standard is chemically identical to its non-labeled counterpart (the analyte), it experiences the same chemical and physical processes during extraction, cleanup, and derivatization. rsc.orgunam.mx Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), analysts can accurately determine the concentration of the native compound in the original sample, effectively correcting for matrix effects and recovery losses. dphen1.comresearchgate.net This principle is broadly applied to a range of labeled bisphenols, including those for Bisphenol S (BPS) and Bisphenol F (BPF), for biomonitoring in human samples and analysis in environmental matrices. mdpi.comdphen1.com

    Differential Analytical Characteristics of Various Isotope-Labeled Bisphenols

    The core differential analytical characteristic exploited in mass spectrometry is the mass-to-charge ratio (m/z) difference between the native bisphenol and its isotope-labeled analog. The incorporation of heavy isotopes (like ¹³C) results in a predictable increase in the molecular weight of the compound. For this compound, the six ¹³C atoms on one of the phenol (B47542) rings increase its molecular weight by approximately 6 daltons compared to unlabeled BPB. Similarly, Bisphenol A-13C12, which has all twelve carbon atoms of the two phenyl rings labeled, is 12 daltons heavier than native BPA. dphen1.comdphen1.com

    This mass difference allows mass spectrometers to distinguish between the analyte and the internal standard, even if they co-elute chromatographically. dphen1.com The fragmentation patterns of labeled and unlabeled bisphenols in tandem mass spectrometry (MS/MS) are also characteristic. The precursor ions will differ by the mass of the incorporated isotopes, and the resulting product ions will also show corresponding mass shifts if the labeled part of the molecule is retained in the fragment. dphen1.com While labeled and unlabeled analogs are designed to have nearly identical chromatographic retention times, a slight difference, known as the "isotope effect," can sometimes be observed where the labeled compound elutes slightly earlier. rsc.org

    Below is an interactive table detailing the mass differences for selected bisphenols and their common labeled analogs.

    Contrasting Biotransformation Patterns among Labeled Bisphenol Analogs in Model Systems

    Isotopically labeled bisphenols are invaluable tools for elucidating metabolic pathways. dphen1.com While the isotopic label itself (e.g., ¹³C) is not expected to alter the fundamental biotransformation routes, it enables the precise tracking of the parent compound and its metabolites in complex biological systems like liver microsomes or in vivo models. dphen1.complos.org

    The biotransformation of bisphenols primarily involves Phase I and Phase II metabolic reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, typically involve hydroxylation. diva-portal.orgacs.org Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion. plos.orgnih.gov

    Studies on various bisphenol analogs reveal differences in their susceptibility to these metabolic processes. For instance, the bacterium Cupriavidus basilensis has been shown to transform several bisphenol analogs, including BPB and BPA. nih.gov The transformation rates and resulting metabolites differ based on the structure of the bisphenol. For this bacterium, transformation rates within 216 hours were found to be 62% for BPB and 85% for BPA, indicating structural influences on microbial degradation. nih.gov The primary transformation pathways included ortho-hydroxylation of the phenol rings and ring fission. nih.govresearchgate.net In mammalian systems, glucuronidation is a major detoxification pathway for many bisphenols, but the specific enzymes involved and the reaction rates can vary between analogs. plos.orgdiva-portal.org

    The table below contrasts the biotransformation of Bisphenol B and Bisphenol A in a bacterial model system.

    Comparative Environmental Persistence and Transport Studies Enabled by Isotopic Tracers

    Isotopic tracers, both stable (like ¹³C) and radioactive (like ¹⁴C), are powerful tools for studying the environmental fate and transport of bisphenols. wur.nl They allow researchers to track the movement and degradation of a specific compound in complex environmental compartments such as water, soil, and sediment, distinguishing it from pre-existing background contamination. wur.nlhutton.ac.uk

    Studies using labeled compounds have shown that the environmental persistence of bisphenols varies significantly. For example, the biodegradation half-life of BPA in water is estimated to be between 2.5 to 4 days. nih.gov However, persistence is influenced by environmental conditions such as temperature, pH, and the presence of microbial communities. nih.gov Isotopic tracers enable precise measurement of degradation rates and the identification of breakdown products under various conditions. wur.nl

    By using labeled analogs like this compound, scientists can conduct controlled experiments (e.g., in soil columns or water microcosms) to determine key environmental parameters. These include adsorption coefficients to soil and sediment, rates of abiotic degradation (e.g., photodegradation), and rates of biodegradation. Comparing these parameters across different bisphenol analogs helps in assessing their relative environmental risk. For instance, while BPA is known to biodegrade rapidly, other analogs may be more persistent, leading to a greater potential for long-range transport and accumulation in the environment. nih.govnih.gov

    Future Directions and Emerging Research Avenues for Bisphenol B 13c6

    Integration with Advanced Omics Technologies (e.g., metabolomics, lipidomics)

    The integration of Bisphenol B-13C6 into advanced "omics" technologies, particularly metabolomics and lipidomics, represents a significant frontier in toxicology and environmental health research. These fields study the comprehensive set of small molecules (metabolites) and lipids within a biological system, providing a functional readout of physiological status. Exposure to environmental contaminants like Bisphenol B (BPB) can cause significant metabolic disruptions. nih.gov

    In these complex analyses, BPB-13C6 is an invaluable tool. When added to a biological sample at a known concentration, it acts as an internal standard, mirroring the analytical behavior of its unlabeled counterpart, BPB. This allows for precise and accurate quantification, correcting for variations that can occur during sample preparation and analysis. nih.gov

    Future research will likely leverage BPB-13C6 in metabolomics studies to:

    Trace Metabolic Pathways: By introducing BPB-13C6, researchers can trace its metabolic fate, identifying and quantifying the formation of specific metabolites, such as glucuronide and sulfate (B86663) conjugates. researchgate.netchemicalsknowledgehub.com This helps to elucidate the detoxification pathways and understand how they might be altered by various factors.

    Quantify Endogenous Changes: In untargeted metabolomics and lipidomics, the stable isotope standard helps to anchor the dataset, improving the reliability of identifying endogenous metabolites and lipids that are significantly altered following BPB exposure. nih.gov Studies have already shown that bisphenol exposure can significantly alter profiles of amino acids, lipids, and hormones. nih.govd-nb.info Using BPB-13C6 will enhance the confidence in these findings.

    Improve Toxicological Screening: By providing a clearer picture of metabolic disruption, the use of BPB-13C6 can contribute to more rapid and accurate toxicity screening of other bisphenol analogs and potential replacement compounds. nih.gov

    Table 1: Application of BPB-13C6 in Omics Technologies

    Omics TechnologyRole of this compoundResearch Goal
    Metabolomics Internal Standard, Metabolic TracerIdentify and quantify BPB metabolites; Uncover disruptions in endogenous metabolic pathways (e.g., amino acid, energy metabolism). mdpi.com
    Lipidomics Internal StandardCharacterize alterations in lipid profiles (e.g., sterol lipids, cholesterol) following BPB exposure. nih.gov
    Toxicogenomics Analytical StandardCorrelate specific gene expression changes with the formation of metabolites quantified using the labeled standard. nih.gov

    Development of Novel Derivatization and Enrichment Strategies

    To detect the trace amounts of bisphenols present in complex samples like food, water, and human biofluids, highly sensitive analytical methods are required. Future research will focus on developing novel derivatization and enrichment strategies to improve the detection limits and selectivity for BPB. nih.goviaea.org

    Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. For bisphenols, derivatization can increase their ionization efficiency in mass spectrometry, leading to significantly improved signal intensity. nih.govresearchgate.net For example, derivatization with pyridine-3-sulfonyl chloride has been shown to be a sensitive and high-throughput approach for analyzing BPA and its analogs. nih.goveuropa.eu

    Enrichment strategies, such as solid-phase extraction (SPE), are used to isolate and concentrate bisphenols from the sample matrix, removing interfering substances. nih.gov

    In the development and validation of these new methods, this compound is essential. It is added to the sample before any preparation steps ("spiked") to act as a surrogate standard. By measuring the final amount of BPB-13C6, analysts can accurately calculate the recovery of the native BPB, thereby validating the efficiency and reliability of the new derivatization or enrichment protocol. nih.gov

    Table 2: Research in Advanced Analytical Methodologies for BPB

    Methodological FocusRole of this compoundExpected Outcome
    Novel Derivatizing Agents Surrogate StandardIncreased signal-to-noise ratio and lower detection limits in mass spectrometry. researchgate.neteuropa.eu
    Advanced SPE Sorbents Recovery StandardHigher extraction efficiency and cleaner sample extracts for more reliable quantification. nih.gov
    Miniaturized Extraction Techniques Validation StandardReduced solvent consumption and sample volume, leading to more sustainable analytical methods.

    Expansion of Isotopic Labeling to Other Bisphenol Metabolites and Transformation Products

    The toxicological impact of bisphenols is not limited to the parent compounds alone. Their metabolites—formed in the body—and environmental transformation products can also exhibit biological activity. researchgate.net A critical area of future research is the synthesis and application of isotopically labeled versions of these related compounds.

    Currently, the focus is often on the parent bisphenols. However, to fully understand exposure and risk, it is crucial to accurately measure key metabolites like BPB-glucuronide and BPB-sulfate in biological samples. researchgate.net Synthesizing stable isotope-labeled standards for these metabolites would enable direct and highly accurate quantification, overcoming the analytical challenges posed by their different chemical properties compared to the parent BPB.

    Similarly, when bisphenols are released into the environment, they can degrade into various transformation products. Isotopic labeling can be used to:

    Elucidate Degradation Pathways: Labeled parent compounds can be used in laboratory studies to trace the formation of breakdown products under different environmental conditions.

    Enable Accurate Environmental Monitoring: Labeled standards for known environmental transformation products would allow for their precise quantification in samples like soil and water.

    This expansion of the library of labeled standards is fundamental for a more comprehensive assessment of the entire lifecycle and exposome of bisphenols. chemicalsknowledgehub.commusechem.com

    Standardization and Harmonization of Global Analytical Protocols

    Ensuring that data from different laboratories around the world are comparable and reliable is a major challenge in environmental and human biomonitoring. iaea.org The standardization and harmonization of analytical protocols are essential for regulatory purposes and for large-scale epidemiological studies.

    This compound and other labeled bisphenol standards are cornerstones of these efforts. Their use as internal standards is a key component of robust quality assurance and quality control (QA/QC) programs.

    Future directions in this area include:

    Development of Standard Reference Materials (SRMs): SRMs are highly characterized materials (e.g., human serum, dust) containing certified concentrations of specific analytes. BPB-13C6 would be used to accurately certify the concentration of native BPB in these materials.

    Interlaboratory Comparison Studies: In these studies, multiple laboratories analyze the same samples. The use of a common internal standard like BPB-13C6 helps to identify and resolve discrepancies in analytical performance between labs. nih.gov

    Establishment of Consensus Methods: Regulatory bodies like the European Commission and organizations like the OECD work to establish standardized methods. The reliability of these methods depends on the availability and proper use of high-quality internal standards. nih.gov

    By facilitating accurate and reproducible measurements, BPB-13C6 contributes directly to the global effort to harmonize the monitoring of human exposure to bisphenols.

    Role in Advancing Non-Targeted Screening Methodologies

    While targeted analysis looks for specific, known chemicals, non-targeted screening (NTS) aims to identify the broadest possible range of chemicals present in a sample, including unknown compounds and unexpected contaminants. nih.gov This approach is crucial for discovering new bisphenol analogs being used as BPA replacements, as well as novel metabolites and transformation products. sigmaaldrich.comresearchgate.net

    High-resolution mass spectrometry (HRMS) is the primary tool for NTS. nih.govchemrxiv.org In these complex analyses, isotopically labeled standards like this compound play a vital role in several ways:

    Quality Control: Adding a labeled standard helps to verify that the analytical system is performing correctly during the run.

    Aiding Identification: The distinct isotopic pattern of BPB-13C6 can be used as a benchmark in the data. Software can search for other compounds that have similar fragmentation patterns, which may indicate they are structurally related bisphenols.

    Semi-Quantification: In the absence of a specific standard for a newly identified bisphenol analog, the response of the known internal standard (BPB-13C6) can be used to estimate the concentration of the unknown compound, providing valuable preliminary exposure information.

    As NTS methods become more widespread for assessing the chemical exposome, the availability and strategic use of a wide range of labeled standards, including BPB-13C6, will be essential for navigating the vast and complex chemical landscape of modern exposures. nih.govresearchgate.net

    Q & A

    Q. How can researchers distinguish Bisphenol B-13C6 from its non-isotopic analogs in experimental systems?

    To differentiate this compound from non-labeled analogs, employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment in 13C alters the mass-to-charge ratio (HRMS) or chemical shift patterns (NMR), enabling unambiguous identification. Calibrate instruments using certified reference standards and validate results against blank samples to exclude environmental contamination .

    Q. What role does this compound play in isotope dilution mass spectrometry (IDMS) workflows?

    this compound serves as an internal standard in IDMS to correct for matrix effects and instrument variability. Researchers should spike known concentrations into samples prior to extraction, ensuring isotopic equilibrium. Method validation must include recovery tests (e.g., 80–120% recovery) and precision assessments (RSD <15%) to confirm quantitative accuracy .

    Q. What are the critical steps in synthesizing and purifying this compound for research use?

    Synthesis involves substituting 12C precursors with 13C-labeled reactants (e.g., 13C6-phenol) under controlled conditions. Post-synthesis, purify the compound using preparative HPLC with UV detection, followed by lyophilization. Confirm purity (>98%) via LC-MS and characterize isotopic enrichment (>99% 13C) using isotope ratio mass spectrometry (IRMS) .

    Q. How should researchers design a stability study for this compound under varying storage conditions?

    Use a factorial design to test temperature (-20°C, 4°C, 25°C), light exposure, and solvent matrices (e.g., methanol vs. aqueous buffers). Analyze degradation products using LC-HRMS and quantify stability via percent recovery relative to freshly prepared standards. Include kinetic modeling to estimate degradation rates and shelf-life .

    Advanced Research Questions

    Q. How do isotopic effects of 13C influence the physicochemical properties of this compound in environmental fate studies?

    While 13C labeling minimally affects electronic structure, subtle differences in bond vibrational frequencies (detectable via IR spectroscopy) may alter reaction kinetics. Researchers should compare degradation rates (e.g., hydrolysis, photolysis) between labeled and unlabeled analogs using time-series sampling and kinetic isotope effect (KIE) calculations. Control for solvent isotope effects by using deuterated solvents .

    Q. What methodological strategies resolve contradictions in reported bioaccumulation factors (BAFs) of this compound across studies?

    Discrepancies often arise from differences in exposure matrices (e.g., lipid-rich vs. aqueous systems) or trophic transfer models. Adopt a meta-analytic approach: harmonize BAF data by normalizing to lipid content, temperature, and pH. Validate using in vitro assays (e.g., Caco-2 cell uptake) paired with in silico QSAR modeling to identify key physicochemical drivers .

    Q. How can this compound be integrated into multi-omics workflows to study endocrine disruption pathways?

    Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) in exposed model organisms. Use this compound as a tracer to distinguish endogenous metabolites from exogenous signals. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link isotopic signatures to dysregulated genes. Normalize data using spike-in 13C-labeled internal standards for batch correction .

    Q. What controls are essential when using this compound in longitudinal toxicokinetic studies?

    Include:

    • Blank controls : Verify absence of background 13C interference.
    • Matrix-matched calibration curves : Account for tissue-specific ion suppression.
    • Isotopic cross-talk controls : Ensure no signal overlap with endogenous 12C isotopes.
    • Stability controls : Monitor analyte integrity over the study duration. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, adjusting for isotopic dilution .

    Methodological Challenges and Solutions

    Q. How to address low recovery rates of this compound in complex biological matrices?

    Optimize extraction protocols using accelerated solvent extraction (ASE) with acetone:hexane (1:1) for lipids and solid-phase extraction (SPE) with C18 cartridges for polar metabolites. Spike deuterated surrogates (e.g., Bisphenol B-d4) to monitor procedural losses. Validate with standard addition methods in representative matrices .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound exposure studies?

    Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability. Use benchmark dose (BMD) analysis with PROAST software to estimate thresholds for adverse effects. For omics data, employ false discovery rate (FDR) correction and partial least squares-discriminant analysis (PLS-DA) to reduce dimensionality .

    Cross-Disciplinary Applications

    Q. How can this compound be used to validate computational models of chemical transport in environmental systems?

    Pair tracer experiments with hydrodynamic modeling (e.g., HYDRUS-1D for soil) or fugacity-based models (e.g., EQC for aquatic systems). Compare modeled vs. measured 13C enrichment ratios to refine partition coefficients (Kow, Koc) and degradation rates. Use sensitivity analysis to identify dominant transport pathways .

    Q. What ethical considerations arise when using this compound in human biomonitoring studies?

    Ensure compliance with institutional review boards (IRBs) for trace-level exposure protocols. Disclose risks of incidental exposure (e.g., via informed consent) and anonymize isotopic data to prevent participant re-identification. Use secondary ion mass spectrometry (SIMS) to minimize sample volumes and invasiveness .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.